molecular formula C15H11F3O2 B8666226 [1,1'-Biphenyl]-2-carboxylic acid, 6-methyl-4'-(trifluoromethyl)- CAS No. 256397-61-2

[1,1'-Biphenyl]-2-carboxylic acid, 6-methyl-4'-(trifluoromethyl)-

Cat. No. B8666226
M. Wt: 280.24 g/mol
InChI Key: MVUGBURUWNYPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1'-Biphenyl]-2-carboxylic acid, 6-methyl-4'-(trifluoromethyl)- is a useful research compound. Its molecular formula is C15H11F3O2 and its molecular weight is 280.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1'-Biphenyl]-2-carboxylic acid, 6-methyl-4'-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-2-carboxylic acid, 6-methyl-4'-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

256397-61-2

Product Name

[1,1'-Biphenyl]-2-carboxylic acid, 6-methyl-4'-(trifluoromethyl)-

Molecular Formula

C15H11F3O2

Molecular Weight

280.24 g/mol

IUPAC Name

3-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C15H11F3O2/c1-9-3-2-4-12(14(19)20)13(9)10-5-7-11(8-6-10)15(16,17)18/h2-8H,1H3,(H,19,20)

InChI Key

MVUGBURUWNYPHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl 6-methyl-4′-trifluoromethyl-biphenyl-2-carboxylate (13.6 g, 46.3 mmol), and 1N NaOH (92.5 mL, 92.5 mmol) in 225 mL of ethanol is refluxed for 5 h. Water is added to the mixture and the aqueous layer is washed with ether. The aqueous layer is acidified with 1N HCl and extracted with ethyl acetate, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The product is purified by crystallization from ethyl acetate/hexanes to yield 6-methyl-4′-trifluoromethyl-biphenyl-2-carboxylic acid melting at 202-203° C. MS m/z 279 (M−1).
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
92.5 mL
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6N Sodium hydroxide (260 mL) is added slowly at room temperature to a solution of 183 g of methyl 6-methyl-4′-trifluoromethyl-biphenyl-2-carboxylate in 1200 mL of methanol. The reaction mixture is heated under gentle reflux for 2.5 hours, cooled to room temperature and diluted with 300 mL of water. The reaction mixture is evaporated under reduced pressure (110-120 mbar/40° C.) to a suspension of about 750 mL which is filtered through the filter agent Celite® 521, and the filter cake is washed sequentially with 250 mL of water and 250 mL of heptane. The organic layer is separated and the aqueous layer is washed with 250 mL of heptane. The aqueous layer is acidified with 500 mL of 4N hydrochloric acid and extracted with ethyl acetate. The ethyl acetate extract is washed with water and filtered through the filter agent Celite® 521. The ethyl acetate solution (ca. 1000 mL) is evaporated under reduced pressure (110-120 mbar/40° C.) to a volume of 600 mL to which is added heptane (3125 mL). The suspension is then heated to reflux until a clear solution is obtained, the solution is cooled to 0° C. and the resulting solid is filtered off to yield 6-methyl-4′-trifluoromethyl-biphenyl-2-carboxylic acid.
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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